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molecular formula C12H13ClN4O2 B569053 2-Amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1092523-24-4

2-Amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B569053
M. Wt: 280.712
InChI Key: YKTHWJYNEJKGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08470847B2

Procedure details

0.394 g (9.95 mmol) of sodium hydride at 60% in mineral oil is added, in small amounts, to a solution, cooled to 0-5° C., of 0.483 g (4.93 mmol) of N-methylcyanoacetamide in 7 ml of anhydrous dimethylformamide. Stirring is continued at this temperature for ten minutes and then a solution of 1.0 g (4.93 mmol) of 2-(aminoethyl)-6-chloronicotinic acid fluoride in 5 ml of dimethylformamide is added. The medium is stirred overnight at ambient temperature and then 0.197 g (4.93 mmol) of sodium hydride at 60% is added in small amounts. Stirring is continued at this temperature for 10 minutes and then 0.56 ml (9.78 mmol) of acetic acid is added. 60 ml of water are then added and the solid is spin-filter-dried, rinsed with water, and then dried in an oven. 1.30 g of the expected product are obtained. Melting point: 283-284° C. MH+=281. Yield=94%.
Quantity
0.394 g
Type
reactant
Reaction Step One
Quantity
0.483 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
2-(aminoethyl)-6-chloronicotinic acid fluoride
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0.197 g
Type
reactant
Reaction Step Four
Quantity
0.56 mL
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six
Yield
94%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][NH:4][C:5](=[O:9])[CH2:6][C:7]#[N:8].NCC[C:13]1[N:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:14]=1[C:15](F)=[O:16].[C:23](O)(=O)[CH3:24].C[N:28](C)C=O>O>[NH2:8][C:7]1[N:28]([CH2:23][CH3:24])[C:13]2[C:14]([C:15](=[O:16])[C:6]=1[C:5]([NH:4][CH3:3])=[O:9])=[CH:18][CH:19]=[C:20]([Cl:22])[N:21]=2 |f:0.1|

Inputs

Step One
Name
Quantity
0.394 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.483 g
Type
reactant
Smiles
CNC(CC#N)=O
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
2-(aminoethyl)-6-chloronicotinic acid fluoride
Quantity
1 g
Type
reactant
Smiles
NCCC1=C(C(=O)F)C=CC(=N1)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0.197 g
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
0.56 mL
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is continued at this temperature for ten minutes
STIRRING
Type
STIRRING
Details
The medium is stirred overnight at ambient temperature
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
the solid is spin-filter-dried
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried in an oven

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC=1N(C2=NC(=CC=C2C(C1C(=O)NC)=O)Cl)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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